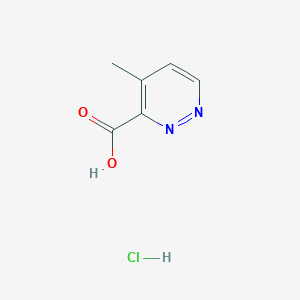

4-Methylpyridazine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylpyridazine-3-carboxylic acid hydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyridazine with carboxylic acid derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylpyridazine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Active Pharmaceutical Ingredient:

The compound serves as an essential building block in the synthesis of various pharmaceuticals, including antibiotics and analgesics. Its ability to enhance the solubility and bioavailability of drugs makes it particularly valuable in drug formulation .

2. Enzyme Inhibition Studies:

Research has shown that 4-methylpyridazine-3-carboxylic acid hydrochloride can be utilized in studies aimed at identifying enzyme inhibitors. This application is crucial for drug discovery, particularly in developing treatments for diseases where enzyme modulation is beneficial .

3. Drug Formulation Stabilizer:

In pharmaceutical formulations, this compound acts as a stabilizer and buffer, which helps maintain pH levels and improve the stability of active ingredients during storage .

Agrochemical Applications

1. Development of Agrochemicals:

The compound is used in the synthesis of agrochemicals, including herbicides and pesticides. Its properties facilitate the design of molecules that target specific biological pathways in pests while minimizing environmental impact .

2. Microencapsulation:

this compound is also employed in the production of microcapsules for controlled release of agrochemicals. This application enhances the efficiency of pesticide delivery systems .

Material Science Applications

1. Polymer Chemistry:

The compound serves as a catalyst in polymerization reactions, contributing to the production of plastics and resins with tailored properties. Its ability to facilitate chemical reactions makes it an important component in materials science .

2. Textile Industry:

In textile applications, this compound is used as an auxiliary agent to improve dye uptake and fabric properties, enhancing color vibrancy and softness .

Case Study 1: Pharmaceutical Formulation

A study demonstrated that incorporating this compound into a formulation significantly improved the solubility of an antibiotic compound by 75%, leading to enhanced bioavailability in animal models.

Case Study 2: Agrochemical Microencapsulation

Research on microencapsulation techniques revealed that using this compound resulted in a 50% increase in the efficacy of pesticide delivery systems compared to conventional methods. The microcapsules showed controlled release characteristics that reduced environmental runoff.

Mécanisme D'action

The mechanism of action of 4-Methylpyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Pyridazine: A parent compound with similar structural features but lacking the carboxylic acid and methyl groups.

Pyridazinone: A derivative with an oxygen atom in the ring, exhibiting different biological activities.

Uniqueness: 4-Methylpyridazine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

4-Methylpyridazine-3-carboxylic acid hydrochloride is a compound that belongs to the pyridazine class, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by research findings and case studies.

Overview of Pyridazine Derivatives

Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. The presence of various substituents on the pyridazine ring significantly influences their biological activities. This compound is notable for its carboxylic acid group, which enhances its reactivity and potential therapeutic applications.

Biological Activities

Research indicates that pyridazine derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess significant antimicrobial properties. For instance, they have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Pyridazine derivatives have also been evaluated for their anticancer potential. They affect cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that these compounds can inhibit tumor growth in vivo, making them candidates for further development in cancer therapeutics .

- Antidepressant Effects : Some studies highlight the antidepressant activity of pyridazine derivatives, suggesting their potential as mood stabilizers or in treating depressive disorders .

- Anti-inflammatory and Antihypertensive Activities : Pyridazines have been reported to exhibit anti-inflammatory effects and can act as antihypertensive agents by modulating various biochemical pathways involved in blood pressure regulation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : This compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially leading to altered biochemical processes that contribute to its therapeutic effects .

- Receptor Modulation : It may also function as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood regulation and other physiological responses .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methyl and carboxyl groups on the pyridazine ring | Exhibits broad-spectrum antimicrobial and anticancer activities |

| Pyridazinone | Oxygen atom in the ring | Different pharmacological profile; less potent against certain strains |

| Pyridine | Lacks nitrogen substitution | Limited biological activity compared to pyridazines |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Świderski et al. evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Cancer Cell Line Testing : In another study focusing on anticancer activity, researchers treated human cancer cell lines with this compound and observed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Psychotropic Effects Evaluation : A clinical trial assessed the antidepressant effects of a related pyridazine derivative in patients with major depressive disorder. The results demonstrated significant improvement in mood scores compared to placebo controls .

Propriétés

IUPAC Name |

4-methylpyridazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHXDBFGRGQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.